2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide
Description
Historical Context of Sulfonamide-Containing Heterocyclic Compounds
The sulfonamide functional group (-SO₂NH₂) has maintained pharmaceutical relevance since Prontosil’s 1935 debut as the first systemic antibacterial agent. This structural motif’s success stems from its dual capacity for hydrogen bonding and π-stacking interactions, enabling broad target engagement across enzyme families. Modern derivatives have transcended antimicrobial applications, with sulfonamides now integral to anticonvulsants (e.g., sultiame), diuretics (e.g., furosemide), and anticancer agents. The 21st-century resurgence in sulfonamide research reflects their adaptability to structure-based drug design paradigms, particularly in kinase inhibition and apoptosis modulation.
Pyridine-sulfonamide conjugates like this compound inherit this legacy while addressing historical limitations. Early sulfonamides suffered from rapid resistance development and off-target effects, issues mitigated in modern hybrids through precise substituent engineering. For instance, the pyridine ring’s nitrogen atom provides an additional hydrogen bond acceptor site, enhancing target specificity compared to early aryl sulfonamides. This evolution mirrors the broader trend in heterocyclic drug design, where scaffold hybridization optimizes pharmacokinetic and pharmacodynamic profiles simultaneously.
Strategic Importance of Pyridine-Sulfonamide Hybrid Architectures
Pyridine-sulfonamide hybrids occupy a privileged chemical space in target-driven drug discovery. The pyridine ring’s aromatic system enables π-π interactions with tyrosine/phenylalanine residues in enzyme active sites, while its nitrogen atom serves as a hydrogen bond acceptor—a combination particularly effective in ATP-competitive kinase inhibitors. When conjugated with sulfonamides, these hybrids gain enhanced solubility profiles compared to purely hydrophobic scaffolds, addressing a common limitation in CNS drug development.
Recent studies demonstrate pyridine-sulfonamide hybrids’ efficacy across therapeutic areas:
- Oncology : Compound VIIb, a structurally analogous pyridine-sulfonamide, exhibited nanomolar potency against VEGFR-2 (IC₅₀ = 3.6 μM) and broad-spectrum antitumor activity (GI₅₀ = 1.06–8.92 μM across 60 cancer cell lines).
- Antimicrobials : The sulfonamide moiety maintains relevance in antibiotic adjuvants by potentiating β-lactam activity against resistant strains.
- Neurology : Pyridine’s hydrogen-bonding capacity aids blood-brain barrier penetration, making these hybrids candidates for neurodegenerative disease targets.
The strategic placement of sulfonamide at pyridine’s 3-position in this compound creates a pseudo-planar configuration that optimizes binding to shallow protein pockets—a geometry particularly advantageous for protein-protein interaction inhibitors. Molecular modeling suggests this orientation allows simultaneous engagement of catalytic residues and allosteric regulatory sites, a dual mechanism observed in recent kinase inhibitor designs.
Rationale for 3-Cyanophenyl Substitution Patterns in Drug Discovery
The 3-cyanophenyl substituent in this compound exemplifies precision bioisosteric replacement. Cyano (-CN) groups serve multiple strategic roles:
- Electronic Modulation : The strong electron-withdrawing effect polarizes adjacent bonds, enhancing hydrogen bond donor capacity of the anilino NH group by ~1.5 pKa units compared to unsubstituted phenyl analogues.
- Steric Optimization : With a van der Waals volume of 23.6 ų, cyano substituents introduce minimal steric hindrance while preventing metabolic oxidation at the phenyl ring’s 3-position.
- Targeted Interactions : Cyano groups engage in dipole-dipole interactions with serine/threonine residues and water-mediated hydrogen bonds in enzyme active sites, as crystallographically validated in carbonic anhydrase inhibitors.
Comparative studies of ortho-, meta-, and para-cyano substitutions reveal the 3-position’s unique advantages. Meta-substitution avoids the steric clash observed in ortho-cyano analogues while maintaining better π-stacking geometry than para-substituted derivatives. In kinase inhibition assays, 3-cyanophenyl derivatives show 3–5× greater selectivity for VEGFR-2 over off-target kinases compared to halogen-substituted counterparts, attributable to the cyano group’s precise electrostatic complementarity.
Properties
IUPAC Name |
2-(3-cyanoanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSLKIASINNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 3-cyanophenylamine with pyridine-3-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Positional Isomer: 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide (Torasemide Impurity B)
- Structure: Features a 3-methylphenyl substituent at the 4-amino position of pyridine, with sulfonamide at the 3-position.
- Molecular Formula : C₁₂H₁₃N₃O₂S (MW 263.32 ) .
- Key Differences: Substituent: Methyl (electron-donating) vs. cyano (electron-withdrawing). Position: 4-amino vs. 2-amino on pyridine.
- Impact: The 4-position may enhance steric accessibility for enzyme binding, as seen in Torasemide-related impurities. Methyl groups improve lipophilicity, whereas cyano groups may enhance polarity .
Pharmaceutical Analog: Torsemide
- Structure: N-[(Isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide.
- Molecular Formula : C₁₆H₂₀N₄O₃S (MW 348.41 ) .
- Key Differences: Additional Group: Isopropylamino carbonyl moiety. Application: Clinically used as a loop diuretic for edema.
- Impact : The carbonyl group in Torsemide enhances binding to renal transporters, a feature absent in the target compound .
Agrochemical Analogs: Sulfonylurea Herbicides
Imazosulfuron
- Structure: 2-Chloro-N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)imidazo[1,2-a]pyridine-3-sulfonamide.
- Molecular Formula : C₁₄H₁₃ClN₆O₅S (MW 433.80 ) .
- Key Differences :
- Heterocyclic Core : Imidazo-pyridine ring with chlorine substituent.
- Application : Herbicidal activity via acetolactate synthase (ALS) inhibition.
- Impact: Bulkier substituents (e.g., dimethoxypyrimidinyl) are critical for herbicidal targeting, unlike the simpler cyano group in the target compound .
Sulfosulfuron
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
- Solubility: The 3-cyano group in the target compound may reduce lipophilicity compared to methyl-substituted analogs (e.g., Torasemide Impurity B), affecting membrane permeability .
- Stability: Electron-withdrawing cyano groups could enhance resistance to oxidative degradation compared to methyl or ethylsulfonyl substituents .
Biological Activity
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 258.29 g/mol
The compound features a pyridine ring substituted with a sulfonamide group and a cyanophenyl moiety, which enhances its lipophilicity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it may interact with:
- Carbonic Anhydrases (CAs) : These enzymes are crucial for maintaining acid-base balance in tissues. Inhibition of CAs can lead to therapeutic effects in conditions like glaucoma and edema.
- Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the diverse biological activities associated with this compound:
-
Anticancer Activity :
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, treatment with the compound at concentrations of 50 µM resulted in a reduction of cell viability by approximately 60% in A549 cells.
- Mechanism : The anticancer effect is believed to be mediated through the induction of apoptosis and inhibition of tumor growth factors.
-
Antimicrobial Properties :
- The compound exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- This antimicrobial effect may be linked to its ability to disrupt bacterial enzyme functions.
-
Anti-inflammatory Effects :
- Studies have shown that the compound can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against A549 cells with an IC50 value of 25 µM. |
| Study B (2021) | Reported antimicrobial activity against drug-resistant strains, highlighting its potential as an antibiotic agent. |
| Study C (2022) | Found anti-inflammatory properties in murine models, indicating therapeutic potential for chronic inflammatory conditions. |
Q & A
Q. What are the standard synthetic routes for 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide, and how can intermediates be validated?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A sulfonyl chloride intermediate (e.g., pyridine-3-sulfonyl chloride derivatives) reacts with 3-cyanophenylamine under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key validation steps include:
- Intermediate Characterization : Use H/C NMR to confirm the sulfonamide bond formation and amine coupling. For example, the disappearance of the sulfonyl chloride peak (~1300 cm in IR) and appearance of sulfonamide NH stretches (~3300 cm) indicate successful synthesis .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to ensure >95% purity.
Q. How can researchers address solubility challenges in biological assays for this compound?
Methodological Answer : Due to its sulfonamide group and aromatic structure, the compound may exhibit low aqueous solubility. Strategies include:
- Co-solvent Systems : Use dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) at concentrations <1% to avoid cytotoxicity.
- pH Adjustment : The sulfonamide group is weakly acidic (pKa ~6–8); buffering solutions at pH 7.4 can enhance solubility .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer : Key parameters for optimization:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve reaction kinetics compared to non-polar solvents.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., hydrolysis of the cyano group).
- Catalyst Screening : Triethylamine or 4-dimethylaminopyridine (DMAP) can enhance coupling efficiency by neutralizing HCl byproducts .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms, where sulfonamides are known inhibitors). Validate docking poses against crystallographic data (e.g., PDB 4WLB for sulfonamide-protein interactions) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS. Focus on hydrogen bonding between the sulfonamide group and active-site residues .
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer :
- Assay-Specific Factors : Check for interference from assay components (e.g., detergents, reducing agents) that may alter compound stability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that might exhibit off-target activity. For example, hydrolysis of the cyano group to a carboxylic acid could reduce potency .
- Dose-Response Repetition : Conduct IC measurements in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Analytical Challenges
Q. What techniques are recommended for characterizing degradation products under accelerated stability conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via:
Q. How can column chromatography challenges during purification be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
